5-(2-Chloroethyl)-1,2,3-trifluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Chloroethyl)-1,2,3-trifluorobenzene is an organic compound characterized by the presence of a benzene ring substituted with a 2-chloroethyl group and three fluorine atoms at the 1, 2, and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloroethyl)-1,2,3-trifluorobenzene typically involves the introduction of the 2-chloroethyl group onto a trifluorobenzene ring. One common method is through a Friedel-Crafts alkylation reaction, where 1,2,3-trifluorobenzene is reacted with 2-chloroethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
Types of Reactions
5-(2-Chloroethyl)-1,2,3-trifluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the chloroethyl group can yield ethyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 5-(2-azidoethyl)-1,2,3-trifluorobenzene or 5-(2-mercaptoethyl)-1,2,3-trifluorobenzene.
Oxidation: Formation of 5-(2-hydroxyethyl)-1,2,3-trifluorobenzene.
Reduction: Formation of 5-(2-ethyl)-1,2,3-trifluorobenzene.
Scientific Research Applications
5-(2-Chloroethyl)-1,2,3-trifluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2-Chloroethyl)-1,2,3-trifluorobenzene depends on its specific application. In biological systems, it may interact with cellular components through its chloroethyl group, which can form covalent bonds with nucleophilic sites on proteins or DNA. The trifluorobenzene ring can also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within cells.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Bromoethyl)-1,2,3-trifluorobenzene
- 5-(2-Iodoethyl)-1,2,3-trifluorobenzene
- 5-(2-Chloroethyl)-1,2,4-trifluorobenzene
Uniqueness
5-(2-Chloroethyl)-1,2,3-trifluorobenzene is unique due to the specific positioning of the fluorine atoms on the benzene ring, which can influence its reactivity and interactions compared to other isomers or halogenated derivatives. The presence of the chloroethyl group also provides a versatile site for further chemical modifications, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
5-(2-chloroethyl)-1,2,3-trifluorobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3/c9-2-1-5-3-6(10)8(12)7(11)4-5/h3-4H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNEDJNKDKPXTTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)CCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.